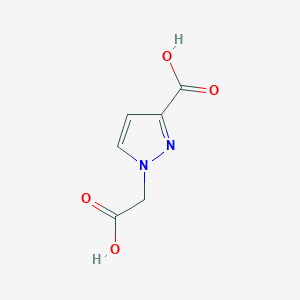

1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with carboxymethyl and carboxylic acid groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with carboxymethylating agents under controlled conditions. One common method involves the use of chloroacetic acid as the carboxymethylating agent, which reacts with pyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as crystallization, filtration, and drying are commonly employed in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid exhibit significant antibacterial and antifungal properties. A study demonstrated that certain pyrazole derivatives showed potent activity against various bacterial strains, suggesting potential for development as antimicrobial agents .

Analgesic and Anti-inflammatory Properties

The compound has been investigated for its analgesic effects, particularly as a partial agonist of cannabinoid receptors. These properties make it a candidate for treating neuropathic pain and inflammatory conditions. In preclinical models, compounds derived from this pyrazole framework have shown efficacy in reducing pain responses .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Agrochemical Applications

Herbicide Development

The structural characteristics of this compound allow it to function as a herbicide precursor. Research has shown that certain derivatives can inhibit the growth of specific weeds while being less harmful to crops, making them suitable candidates for environmentally friendly herbicides .

Plant Growth Regulators

This compound has also been studied for its effects on plant growth and development. Some derivatives have been reported to enhance seed germination and root development, suggesting applications in agricultural biotechnology .

Materials Science Applications

Synthesis of Functional Polymers

this compound serves as a building block for synthesizing functional polymers with specific properties. These polymers can be used in coatings, adhesives, and other materials requiring enhanced mechanical or chemical resistance .

Coordination Chemistry

The compound has shown potential in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique catalytic properties, making them useful in various industrial applications .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives, including this compound, demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with certain compounds showing MIC values below 10 µg/mL.

Case Study 2: Analgesic Activity

In a rat model of neuropathic pain, a derivative of this compound was administered and resulted in a significant reduction in pain scores compared to control groups. This study highlighted the compound's potential as a safer alternative to traditional opioids.

Mecanismo De Acción

The mechanism of action of 1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

1-(carboxymethyl)-1H-imidazole-3-carboxylic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

1-(Carboxymethyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C6H6N2O4

- Molecular Weight : 174.12 g/mol

The compound features two carboxylic acid groups, which are essential for its biological activity, particularly in interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of carboxyl groups enables the compound to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Interaction with Receptors : The pyrazole moiety can interact with various receptors, modulating signaling pathways that are crucial for cellular function.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Studies have demonstrated its potential in inhibiting the growth of various cancer cell lines. For instance, compounds derived from pyrazole structures have shown significant cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial effects against various pathogens. Pyrazole derivatives have shown promising results against bacteria such as E. coli and Staphylococcus aureus, indicating potential as an antibacterial agent .

Case Studies

Several studies highlight the effectiveness of this compound:

- Anticancer Activity Study : A recent study synthesized multiple derivatives of pyrazole and evaluated their anticancer activities. Among these, compounds containing the pyrazole structure exhibited significant growth inhibition in cancer cell lines, with some showing higher selectivity for cancerous cells compared to non-cancerous cells .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of pyrazole derivatives against standard bacterial strains. The results indicated that certain derivatives had substantial antibacterial activity comparable to established antibiotics .

Propiedades

IUPAC Name |

1-(carboxymethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c9-5(10)3-8-2-1-4(7-8)6(11)12/h1-2H,3H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWYXGYHJGHLQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.